An In-Depth Technical Guide to the Chemical Properties of 2-(4-bromophenoxy)-N,N-diethylethanamine
An In-Depth Technical Guide to the Chemical Properties of 2-(4-bromophenoxy)-N,N-diethylethanamine
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(4-bromophenoxy)-N,N-diethylethanamine. This molecule is a trifunctional synthetic building block, incorporating a tertiary amine, an aryl ether, and a reactive aryl bromide moiety. The strategic placement of the aryl bromide makes this compound a particularly valuable precursor in medicinal chemistry and materials science, where it serves as a versatile scaffold for introducing diverse functionalities via modern cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, derivatization, and strategic application in complex synthetic campaigns.
Physicochemical and Structural Properties
2-(4-bromophenoxy)-N,N-diethylethanamine is structurally analogous to its more commonly cited counterpart, 2-(4-bromophenoxy)-N,N-dimethylethanamine, which is a known intermediate in the synthesis of pharmaceuticals like Tamoxifen.[1] While the diethyl derivative is less documented, its properties can be reliably inferred and are summarized below. The primary distinction lies in the increased steric bulk and lipophilicity conferred by the ethyl groups, which can influence reaction kinetics and solubility profiles.
Table 1: Core Physicochemical Properties
| Property | Value | Source / Rationale |
| IUPAC Name | 2-(4-bromophenoxy)-N,N-diethylethanamine | IUPAC Nomenclature |
| CAS Number | 1823-62-7 | [2] |
| Molecular Formula | C₁₂H₁₈BrNO | [2] |
| Molecular Weight | 272.18 g/mol | Calculated |
| Appearance | Colorless to yellow oil | Analogy to dimethyl variant[1] |
| Boiling Point | ~160-165 °C at 15 Torr | Extrapolated from dimethyl variant (150-152 °C)[1] |
| Solubility | Soluble in chloroform, dichloromethane, ether, THF | Common for organic amines; Analogy to dimethyl variant[1] |
| Predicted pKa | ~8.6 - 9.0 | Analogy to dimethyl variant (8.59)[1] |
Synthesis and Purification
The most logical and industrially scalable route to 2-(4-bromophenoxy)-N,N-diethylethanamine is the Williamson ether synthesis.[3] This classical Sₙ2 reaction provides a high-yielding and straightforward pathway from commercially available starting materials.[4][5]
Retrosynthetic Analysis & Strategic Considerations
The molecule is readily disconnected across the ether bond. This retrosynthetic approach identifies 4-bromophenol and a 2-(diethylamino)ethyl halide as the key synthons.
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Causality of Choice: This disconnection is strategically sound because it involves the attack of a potent nucleophile (the phenoxide) on a primary alkyl halide.[5] The alternative disconnection would require the attack of a diethylamine nucleophile on a 1-bromo-2-(4-bromophenoxy)ethane, a more complex starting material, or the attack of an alkoxide on an unreactive aryl bromide.[4] The chosen pathway maximizes the efficiency of the Sₙ2 mechanism and avoids competing elimination reactions.[5]
Recommended Synthetic Protocol
This protocol is a self-validating system designed for high conversion and straightforward purification.
Step 1: Deprotonation of 4-Bromophenol
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromophenol (1.0 eq) and anhydrous acetone or dimethylformamide (DMF) (approx. 0.5 M).
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handled with extreme care) portion-wise at room temperature.
-
Stir the resulting suspension at room temperature for 30-60 minutes. The formation of the potassium or sodium 4-bromophenoxide is typically accompanied by a slight warming or effervescence (with NaH).
Step 2: Nucleophilic Substitution (Sₙ2 Reaction)
-
To the phenoxide suspension, add 2-chloro-N,N-diethylethanamine hydrochloride (1.05 eq) along with a catalytic amount of potassium iodide (KI, 0.1 eq) if using the chloride. Note: Using the corresponding 2-bromo-N,N-diethylethanamine would be faster but it is less stable.
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or 60-80°C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate or diethyl ether and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the resulting oil via vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-(4-bromophenoxy)-N,N-diethylethanamine.
Caption: Williamson ether synthesis workflow.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. The following are predicted signatures for the title compound.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the bromine atom.
-
δ 6.80 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ether oxygen.
-
δ 4.05 (t, J = 6.0 Hz, 2H): Methylene protons adjacent to the phenoxy oxygen (-O-CH₂ -).
-
δ 2.85 (t, J = 6.0 Hz, 2H): Methylene protons adjacent to the nitrogen (-CH₂ -N).
-
δ 2.60 (q, J = 7.2 Hz, 4H): Methylene protons of the ethyl groups (-N-(CH₂ -CH₃)₂).
-
δ 1.05 (t, J = 7.2 Hz, 6H): Methyl protons of the ethyl groups (-N-(CH₂-CH₃ )₂).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 158.0: Aromatic carbon attached to oxygen (C-O).
-
δ 132.5: Aromatic carbons ortho to bromine.
-
δ 116.5: Aromatic carbons ortho to oxygen.
-
δ 113.0: Aromatic carbon attached to bromine (C-Br).
-
δ 66.5: Methylene carbon adjacent to oxygen (-O-C H₂-).
-
δ 51.5: Methylene carbon adjacent to nitrogen (-C H₂-N).
-
δ 48.0: Methylene carbons of the ethyl groups (-N-(C H₂-CH₃)₂).
-
δ 12.0: Methyl carbons of the ethyl groups (-N-(CH₂-C H₃)₂).
-
-
FT-IR (ATR):
-
3050-3080 cm⁻¹: Aromatic C-H stretch.
-
2800-2980 cm⁻¹: Aliphatic C-H stretch.
-
~1590, 1485 cm⁻¹: Aromatic C=C skeletal vibrations.
-
~1240 cm⁻¹: Aryl-O-C asymmetric stretch (strong, characteristic).
-
~1030 cm⁻¹: Aryl-O-C symmetric stretch.
-
~1070 cm⁻¹: C-N stretch.
-
~820 cm⁻¹: C-H out-of-plane bend for 1,4-disubstituted benzene.
-
-
Mass Spectrometry (EI):
-
M⁺ peaks at m/z 271/273 (approx. 1:1 ratio): Indicative of the presence of one bromine atom.
-
Key Fragment: m/z 86 ([CH₂=N(CH₂CH₃)₂]⁺), the base peak resulting from alpha-cleavage.
-
Analytical Applications
The deuterated analogue of the related dimethylamine compound is used as an internal standard for quantitative analysis by methods such as GC-MS or LC-MS.[6] This underscores the utility of such molecules in pharmacokinetic and metabolic studies, where precise quantification is critical.[6]
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(4-bromophenoxy)-N,N-diethylethanamine stems from the orthogonal reactivity of its functional groups. The aryl bromide is the primary handle for diversification.
Reactivity of the Aryl Bromide: A Gateway to Innovation
The C(sp²)-Br bond is not susceptible to classical Sₙ2 or SₙAr reactions under normal conditions but is highly reactive in transition metal-catalyzed cross-coupling reactions.[7][8] This reactivity allows for the precise and predictable formation of new carbon-carbon and carbon-heteroatom bonds, making it an ideal substrate for building molecular libraries.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with an arylboronic acid or ester in the presence of a Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine using a Palladium or Nickel catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) to form substituted diaryl amines or N-aryl heterocycles.
-
Heck Coupling: Reaction with an alkene (e.g., styrene, acrylates) using a Palladium catalyst to form a new C-C bond at the olefinic position.[9]
-
Sonogashira Coupling: Palladium and Copper co-catalyzed reaction with a terminal alkyne to generate an aryl-alkyne bond.
Caption: Key derivatization pathways via cross-coupling.
Safety and Handling
2-(4-bromophenoxy)-N,N-diethylethanamine and its analogues are classified as corrosive and can cause severe skin burns and eye damage.[10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[11][12]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.[1]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[12]
-
Conclusion
2-(4-bromophenoxy)-N,N-diethylethanamine is a highly valuable and versatile building block for chemical synthesis. Its robust and predictable synthesis via the Williamson ether reaction, combined with the exceptional utility of the aryl bromide handle in modern cross-coupling chemistry, makes it an indispensable tool for medicinal chemists and materials scientists. The insights provided in this guide are intended to empower researchers to safely and effectively leverage the unique chemical properties of this compound to accelerate their discovery and development programs.
References
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 25, 2026, from [Link]
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Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chem.libretexts.org. Retrieved January 25, 2026, from [Link]
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ACS Publications. (2023). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah.edu. Retrieved January 25, 2026, from [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 25, 2026, from [Link]
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Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Princeton.edu. Retrieved January 25, 2026, from [Link]
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MDPI. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Mdpi.com. Retrieved January 25, 2026, from [Link]
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Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved January 25, 2026, from [Link]
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National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Nih.gov. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-N,N-diethylethanamine. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
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Figure 1: Retrosynthetic analysis for 2-(4-bromophenoxy)-N,N-diethylethanamine.
